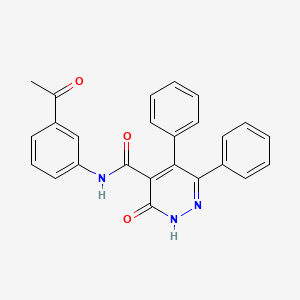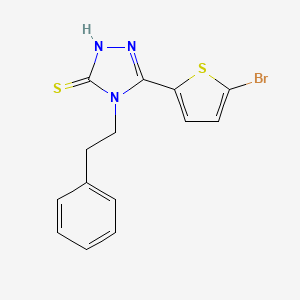![molecular formula C11H15BrN2S B4877122 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide, also known as PEth-S, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. One of the most significant applications of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is in the development of new drugs. It has been found to exhibit potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments. However, one of the limitations of using 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are several future directions for the use of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in scientific research. One potential direction is the development of new cancer treatments that incorporate 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide as a key component. Another potential direction is the exploration of its anti-inflammatory and immune-modulating properties, which could have applications in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. Its potent anti-cancer properties, as well as its anti-inflammatory and immune-modulating effects, make it a promising candidate for the development of new drugs and treatments. While there are some limitations to working with 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in the lab, its potential benefits make it an important area of research for the future.
Synthesis Methods
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide can be synthesized by the reaction of 2-bromoethyl phenyl sulfide with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrobromic acid to obtain 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in the form of a white crystalline powder.
properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-4,5-dihydro-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.BrH/c1-2-4-10(5-3-1)6-9-14-11-12-7-8-13-11;/h1-5H,6-9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSHRZMINCFHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCCC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4877039.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)

![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877081.png)
![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)


![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)